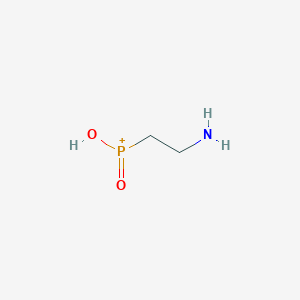

![molecular formula C15H11N3O4 B2574892 Methyl 2-(3-nitrophenyl)imidazo[1,2-a]pyridine-6-carboxylate CAS No. 866133-67-7](/img/structure/B2574892.png)

Methyl 2-(3-nitrophenyl)imidazo[1,2-a]pyridine-6-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

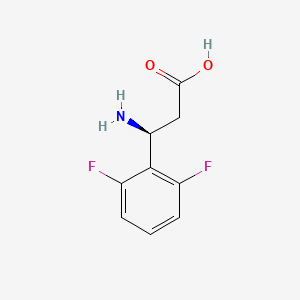

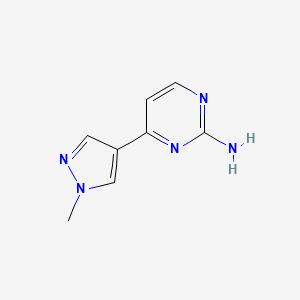

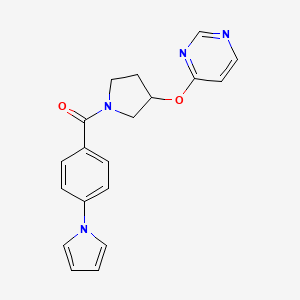

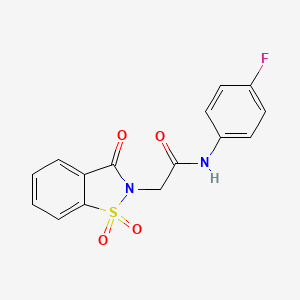

“Methyl 2-(3-nitrophenyl)imidazo[1,2-a]pyridine-6-carboxylate” is a chemical compound with the CAS Number: 866133-67-7 . It has a molecular weight of 297.27 . The compound is solid in its physical form .

Synthesis Analysis

The synthesis of N-fused heterocyclic compounds including “this compound” is achieved via a five-component cascade reaction utilizing cyanoacetohydrazide, 4-nitroacetophenone, 1,1-bis (methylthio)-2-nitroethylene and various diamines in a mixture of water and ethanol .Molecular Structure Analysis

The InChI Code for this compound is 1S/C15H11N3O4/c1-22-15(19)11-5-6-14-16-13(9-17(14)8-11)10-3-2-4-12(7-10)18(20)21/h2-9H,1H3 .Chemical Reactions Analysis

The synthesis of this compound involves a sequence of N, N-acetal formation, Knoevenagel condensation, Michael reaction, imine–enamine tautomerization and N-cyclization as key steps .Physical and Chemical Properties Analysis

The compound is a solid . The compound has a molecular weight of 297.27 .Aplicaciones Científicas De Investigación

Catalytic Activity

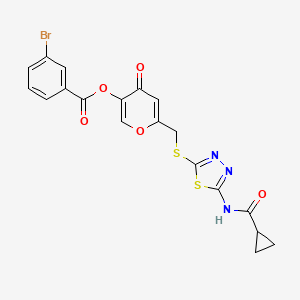

Research has explored the catalytic activities of imidazolo[1,2-a]pyridine derivatives, including Methyl 2-(3-nitrophenyl)imidazo[1,2-a]pyridine-6-carboxylate, in oxidation reactions. Specifically, these compounds have been evaluated as effective catalysts for the oxidation of catechol to o-quinone using atmospheric oxygen. The study highlights the influence of the ligand's nature, transition metals, ion salts, and complex concentration on the oxidation rate, with certain combinations exhibiting superior catalytic efficiency (Saddik et al., 2012).

Synthesis of Heterocyclic Compounds

The compound and its related derivatives are utilized in the synthesis of novel heterocyclic compounds. For example, a synthesis approach involving a five-component cascade reaction has been developed to efficiently produce N-fused heterocyclic compounds, including imidazo[1,2-a]pyridine-6-carbohydrazide derivatives. This method emphasizes operational simplicity, environmental friendliness due to the use of benign solvents, and compatibility with a variety of functional groups (Hosseini & Bayat, 2019).

Structural Studies

Structural investigations of imidazo[1,2-a]pyridine derivatives, including the influence of nitro-group insertion on electron density distribution and geometry, have been conducted. These studies provide insights into the fundamental changes in geometry and electron density distribution induced by the nitro group, offering valuable information for the design and synthesis of novel compounds with desired properties (Tafeenko et al., 1996).

Safety and Hazards

Propiedades

IUPAC Name |

methyl 2-(3-nitrophenyl)imidazo[1,2-a]pyridine-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O4/c1-22-15(19)11-5-6-14-16-13(9-17(14)8-11)10-3-2-4-12(7-10)18(20)21/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWKNDGXPGFZACX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN2C=C(N=C2C=C1)C3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-isopropyl-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2574810.png)

![2-(2,4-dimethylphenyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)acetamide](/img/structure/B2574815.png)

![2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2574816.png)

![N-({1-[(4-fluorophenyl)methyl]-2-hydroxycyclopentyl}methyl)but-2-ynamide](/img/structure/B2574819.png)

![N-[Cyano-(2-methoxyphenyl)methyl]-2-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide](/img/structure/B2574820.png)

![N-[4-(diethylamino)-2-methylphenyl]-2-(6,7-dimethyl-10-oxo-2,3,10,10a-tetrahydrobenzo[b]cyclopenta[e][1,4]diazepin-9(1H)-yl)acetamide](/img/structure/B2574827.png)

![N-(1,3-benzodioxol-5-yl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2574830.png)